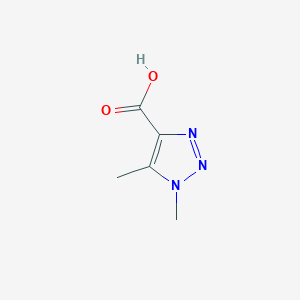

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

The exact mass of the compound 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,5-dimethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIOCGQJYWNIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360906 | |

| Record name | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329064-07-5 | |

| Record name | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Introduction: The Significance of the 1,5-Disubstituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged heterocyclic motif that has garnered immense interest across the chemical sciences, particularly in medicinal chemistry and drug development.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and dipole character make it an excellent bioisostere for amide bonds.[2][3] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of "click chemistry" for reliably accessing 1,4-disubstituted triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts has presented a more complex challenge.[1][4]

The 1,5-disubstituted regioisomer offers a distinct three-dimensional arrangement of substituents, providing a critical tool for structure-activity relationship (SAR) studies in drug discovery. Access to specific substitution patterns, such as that in 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6] This guide provides a detailed examination of the synthetic strategies for preparing this specific, highly functionalized triazole, with a focus on robust and regioselective methodologies suitable for research and development laboratories.

PART 1: Strategic Analysis of Synthetic Pathways

The synthesis of a 1,4,5-trisubstituted 1,2,3-triazole requires a careful selection of precursors and reaction conditions to ensure absolute control over regiochemistry. The target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, necessitates the formation of a triazole ring with methyl groups at the N1 and C5 positions and a carboxyl group at the C4 position.

A retrosynthetic analysis points to a [3+2] cycloaddition reaction between methyl azide and a suitable three-carbon alkyne synthon bearing the C4-carboxyl and C5-methyl functionalities.

The critical challenge in this approach is achieving the desired 1,5-regioselectivity. The traditional Huisgen 1,3-dipolar cycloaddition, performed thermally, typically yields a mixture of 1,4- and 1,5-regioisomers.[7] Therefore, a catalyst is required to direct the reaction exclusively toward the 1,5-disubstituted product.

Several catalytic systems have been developed for this purpose:

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This is the most prominent and reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][8] Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are effective for the cycloaddition of both terminal and internal alkynes, making this the premier choice for the proposed synthesis.[9][10]

-

Other Metal Catalysts: While copper catalysis is synonymous with 1,4-regioselectivity, specific copper-catalyzed protocols for 1,5-isomers have been developed, often involving decarboxylative pathways.[11] Other metals like iron and cerium have also been employed to achieve 1,5-selectivity under specific conditions.[4][12]

-

Transition-Metal-Free Methods: Base-catalyzed methods, particularly using tetraalkylammonium hydroxide or t-BuOK in DMSO, have proven effective for the synthesis of 1,5-diaryl-substituted triazoles from terminal alkynes.[1][10]

For the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands out as the most authoritative and versatile strategy due to its proven efficacy with internal alkynes like ethyl 2-butynoate.

PART 2: Recommended Synthetic Protocol: RuAAC Pathway

The recommended pathway involves a two-step process: (1) a RuAAC reaction between methyl azide and ethyl 2-butynoate to form the triazole ester intermediate, followed by (2) saponification of the ethyl ester to yield the final carboxylic acid.

Step 1: Ruthenium-Catalyzed [3+2] Cycloaddition

The core of this synthesis is the regioselective cycloaddition. The accepted mechanism for the RuAAC reaction involves the formation of a ruthenium acetylide intermediate, which then reacts with the azide.[8] Unlike the CuAAC mechanism, this pathway favors the formation of the 1,5-disubstituted product. The use of an internal alkyne, ethyl 2-butynoate, directly installs the required C4-ester and C5-methyl groups.

Step 2: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent mixture, followed by acidification to protonate the carboxylate salt.

Experimental Workflow

The overall experimental process is outlined below.

PART 3: Detailed Laboratory Protocols

Safety Precaution: Methyl azide is a volatile and potentially explosive compound. It should be handled with extreme care, in a well-ventilated fume hood, behind a blast shield, and should not be purified by distillation. It is best generated and used in solution. Organic azides are potentially explosive and should be handled with appropriate safety measures.

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Ethyl 2-butynoate | 114.14 | 1.14 g | 10.0 | 1.0 |

| Methyl Azide (~2M in Toluene) | 57.05 | 6.0 mL | ~12.0 | ~1.2 |

| Cp*RuCl(COD) | 379.93 | 190 mg | 0.5 | 0.05 |

| 1,2-Dichloroethane (DCE) | 98.96 | 20 mL | - | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (Cp*RuCl(COD)).

-

Purge the flask with argon for 15 minutes. An inert atmosphere is crucial for catalyst stability and reaction efficiency.[8]

-

Add anhydrous 1,2-dichloroethane (DCE) via syringe.

-

Add ethyl 2-butynoate to the flask via syringe.

-

Carefully add the solution of methyl azide in toluene via syringe. Caution: Handle with care.

-

Place the flask in a preheated oil bath at 60 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate as a colorless oil or white solid.

Protocol 2: Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Ethyl 1,5-dimethyl...carboxylate | 171.19 | 1.71 g | 10.0 | 1.0 |

| Lithium Hydroxide (LiOH) | 23.95 | 479 mg | 20.0 | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - | - |

| Water | 18.02 | 10 mL | - | - |

| Hydrochloric Acid (1M) | 36.46 | ~25 mL | ~25 | - |

Procedure:

-

Dissolve the ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of THF and water in a 100 mL round-bottom flask.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis of the ester by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Once complete, cool the reaction mixture in an ice bath (0 °C).

-

Carefully acidify the solution to pH ~2 by the dropwise addition of 1M hydrochloric acid. A white precipitate should form.

-

Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Dry the product under high vacuum to yield 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a white crystalline solid.

Conclusion

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is reliably achieved through a two-step sequence centered around the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method provides excellent regiocontrol, which is paramount for creating structurally defined molecules for drug discovery and development.[3] The protocol described herein is robust, scalable, and relies on a well-established catalytic cycle, offering researchers a clear and efficient pathway to this valuable heterocyclic building block. Adherence to strict safety protocols, particularly when handling methyl azide, is essential for the successful and safe execution of this synthesis.

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., et al. (2017). Ruthenium-Catalyzed Cycloaddition of Organic Azides with Terminal and Internal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

-

Huisgen, R. (1961). Centenary Lecture: 1,3-Dipolar Cycloadditions. Proceedings of the Chemical Society, (10), 357. Available at: [Link]

-

Kumar, A., et al. (2018). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Communications. Available at: [Link]

-

D'Agostino, M., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]

-

Oakdale, J. R., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Available at: [Link]

-

Verma, A., et al. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis. Available at: [Link]

-

Zhang, L., et al. (2014). An efficient strategy for the synthesis of fully substituted and 1,5-disubstituted 1,2,3-triazoles. Tetrahedron Letters. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Organic Chemistry. Available at: [Link]

-

De Nino, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. Available at: [Link]

-

Kwok, S. W., Fotsing, J. R., Fraser, R. J., Rodionov, V. O., & Fokin, V. V. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Organic Letters. Available at: [Link]

-

Ghosh, A., et al. (2020). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Journal of Chemical Research. (2023). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

Oborina, E. N., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. Available at: [Link]

-

Ferrini, S., et al. (2015). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. Available at: [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Colacino, E., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

Singh, P., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry. Available at: [Link]

-

Castanedo, G. M., Staben, S. T., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]

-

Angulo-Pachon, C. A., et al. (2021). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. Available at: [Link]

-

Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

- 1. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a highly stable, 1,4,5-trisubstituted triazole core. The 1,2,3-triazole moiety is a prominent scaffold in modern chemistry, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] This guide provides a comprehensive technical overview of this specific molecule, synthesizing available data with established chemical principles. We will explore its molecular structure, predicted physicochemical and spectroscopic properties, a validated synthetic pathway, and its characteristic reactivity. Furthermore, we will delve into its potential applications, particularly in medicinal chemistry where triazole derivatives are investigated as anticancer, antiviral, and enzyme-inhibiting agents.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. Its structure is characterized by high aromatic stability, a significant dipole moment, and resistance to hydrolysis, oxidation, and reduction.[1][6] These features make it an exceptionally reliable linker and pharmacophore in drug design. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective.

While the 1,4-isomer is more common, the 1,5-disubstituted (or in this case, 1,4,5-trisubstituted) pattern of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid offers a distinct spatial arrangement of substituents, which can be critical for molecular recognition in biological systems. The triazole nucleus is often employed as a bioisostere for amide or ester bonds and can mimic other functional groups to enhance pharmacological properties.[7] The subject of this guide, with its N1-methyl, C5-methyl, and C4-carboxylic acid groups, represents a specific and valuable building block for creating novel chemical entities.

Molecular Structure and Physicochemical Properties

Structure and Nomenclature

-

IUPAC Name: 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid

-

Molecular Formula: C₅H₇N₃O₂

-

Molecular Weight: 141.13 g/mol

Caption: Molecular structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Predicted Physicochemical Properties

Experimental data for this specific compound is scarce. The properties below are predicted based on its structure and data from analogous compounds like 1,2,3-triazole-4-carboxylic acid.[9][10]

| Property | Predicted Value / Observation | Rationale |

| Physical State | White to off-white crystalline solid. | Carboxylic acids with similar molecular weights are typically solids at room temperature. |

| Melting Point | >150 °C (with decomposition) | The parent compound, 1,2,3-triazole-4-carboxylic acid, has a melting point of 213 °C.[10] Methylation may lower this, but it is expected to remain a high-melting solid. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Soluble in aqueous base. Sparingly soluble in water. Insoluble in nonpolar solvents (hexanes). | The carboxylic acid group confers polarity and allows for salt formation with bases, enhancing aqueous solubility. The parent compound is soluble in water.[10] |

| pKa | 3.0 - 4.0 | The pKa of the parent 1,2,3-triazole-4-carboxylic acid is approximately 3.22.[10] The electron-donating methyl groups may slightly increase the pKa, making it a slightly weaker acid than the parent. |

Predicted Spectroscopic Profile

The following spectroscopic characteristics are anticipated for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

-

¹H NMR (DMSO-d₆, 500 MHz):

-

δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

-

δ ~4.1 ppm (s, 3H): A sharp singlet for the N1-methyl protons. This position is based on data for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.[11]

-

δ ~2.5 ppm (s, 3H): A sharp singlet for the C5-methyl protons.

-

-

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ ~162 ppm: Quaternary carbon of the carboxylic acid group.

-

δ ~145 ppm: Quaternary carbon C5 of the triazole ring.

-

δ ~128 ppm: Quaternary carbon C4 of the triazole ring.

-

δ ~37 ppm: N1-methyl carbon. Data from related compounds suggests this chemical shift.[11]

-

δ ~10 ppm: C5-methyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2500-3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration from the carboxylic acid dimer.

-

~1700-1725 cm⁻¹ (strong): Strong C=O stretching from the carboxylic acid.

-

~1400-1450 cm⁻¹: N=N and C=N stretching vibrations characteristic of the triazole ring.

-

-

Mass Spectrometry (EI or ESI+):

-

m/z: 141.05 (M⁺) for C₅H₇N₃O₂.

-

Expected Fragments: Loss of H₂O (m/z 123), loss of COOH (m/z 96), and fragmentation of the triazole ring.

-

Synthesis and Reactivity

Proposed Synthesis Pathway

The most direct and regioselective route to this 1,4,5-trisubstituted triazole is a thermal 1,3-dipolar cycloaddition reaction, followed by ester hydrolysis. This avoids the use of a metal catalyst which, in the case of terminal alkynes, typically favors the 1,4-isomer. The use of an internal alkyne with an electron-withdrawing group directs the regioselectivity. The immediate precursor is the corresponding ethyl ester.[8]

Caption: Proposed two-step synthesis of the target compound.

Protocol 3.1.1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Causality: This protocol utilizes a thermal cycloaddition. Methyl azide serves as the 1,3-dipole, and ethyl 2-butynoate is the dipolarophile. Heating provides the activation energy for the concerted [3+2] cycloaddition. The regioselectivity is governed by the electronic effects of the substituents on the alkyne.

-

Reagent Preparation: Prepare a solution of methyl azide in a suitable solvent (e.g., toluene). Caution: Methyl azide is explosive and should be handled with extreme care, in solution, and behind a blast shield.

-

Reaction Setup: To a solution of ethyl 2-butynoate (1.0 eq) in toluene in a thick-walled pressure vessel, add the solution of methyl azide (1.1 eq).

-

Cycloaddition: Seal the vessel and heat the reaction mixture at 100-120 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester as a colorless oil or low-melting solid.

Protocol 3.1.2: Hydrolysis to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Causality: This is a standard saponification reaction. Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

-

Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is ~2. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield the final 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid functionality, as the dimethylated triazole ring is exceptionally stable.

Caption: Key reactions of the carboxylic acid moiety.

-

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or via conversion to an acyl chloride followed by reaction with an amine. This is a crucial transformation, as 1H-1,2,3-triazole-4-carboxamides are a class of compounds with demonstrated biological activity.[3]

-

Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) will convert the acid to its corresponding ester.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol.

Potential Applications and Research Directions

The true value of this compound lies in its potential as a versatile building block in discovery science.

Medicinal Chemistry

The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry. Derivatives have shown a vast range of biological activities.

-

Enzyme Inhibition: The rigid structure and ability to form specific hydrogen bonds make triazoles ideal for fitting into enzyme active sites. Related triazole carboxylic acids have been investigated as inhibitors of enzymes like carbonic anhydrases.[12]

-

Nuclear Receptor Modulation: Structurally similar 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[3] 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is an excellent starting point for synthesizing libraries of amides to screen for similar activities.

-

Anticancer and Antiviral Agents: The triazole core is present in numerous compounds with antiproliferative and antiviral properties.[4][5][13] The unique substitution pattern of this molecule could lead to novel interactions with biological targets. The triazole ring can act as a bioisosteric replacement for other groups to improve a drug candidate's metabolic stability or pharmacokinetic profile.[7]

Materials Science

While less explored than its role in medicine, the triazole ring's properties are also valuable in materials science.

-

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, making this molecule a potential component for creating metal-organic frameworks (MOFs) or other coordination polymers.[12]

-

Organic Synthesis: As a functionalized heterocyclic building block, it can be incorporated into larger organic materials to tune their electronic or physical properties.[12]

Conclusion

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a well-defined chemical entity with significant, albeit largely untapped, potential. While direct experimental data remains limited, its properties can be reliably predicted from established chemical principles and data on analogous structures. Its synthesis is achievable through a robust and regioselective cycloaddition/hydrolysis sequence. The true promise of this compound lies in its utility as a scaffold for creating diverse libraries of molecules, particularly carboxamides, for screening in drug discovery programs targeting a wide range of diseases. Its inherent stability and specific three-dimensional structure make it a valuable addition to the toolkit of medicinal and materials chemists.

References

- Information not directly used for cit

-

Wang, Y., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]

-

ChemSynthesis. (n.d.). ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. ChemSynthesis. [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. PubChem. [Link]

- Information not directly used for cit

- Information not directly used for cit

- Information not directly used for cit

-

Song, W. H., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed. [Link]

-

Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship.org. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]

- Information not directly used for cit

-

Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

ChemBK. (2024). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. ChemBK. [Link]

-

Bou-Salah, L., et al. (2016). Assignment of the 1,4 and 1,5-Regioisomers of 9-((1-Aryl-[1H-1,2,3-triazol-4-yl])methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. SpectraBase. [Link]

-

Alam, M. J., et al. (2020). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. IntechOpen. [Link]

- Information not directly used for cit

- Information not directly used for cit

-

Bieliauskas, A., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

-

Sheshko, V. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Fülöp, F., & Palkó, M. (2010). Synthesis and Reactivity of[3][12][14]Triazolo-annelated Quinazolines. ResearchGate. [Link]

- Information not directly used for cit

-

Op 't Volt, M. H., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

- Information not directly used for cit

- Information not directly used for cit

- Information not directly used for cit

- Information not directly used for cit

Sources

- 1. Pharmacological and Cellular Significance of Triazole-Surrogated Compounds | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]

- 13. escholarship.org [escholarship.org]

- 14. 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid | 1393540-58-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist

Preamble: Charting Unexplored Territory

As scientists at the forefront of discovery, we often encounter novel chemical entities with limited characterization in existing literature. 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is one such compound. While the 1,2,3-triazole core is a well-established and valuable scaffold in medicinal chemistry and materials science, this specific substitution pattern is not extensively documented in public databases. This guide, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive roadmap for the de novo characterization of this molecule. We will leverage data from structurally similar compounds to establish predictive insights and provide robust, field-proven experimental protocols to empower researchers to fully elucidate its physical properties. This document is designed to be a self-validating system for the synthesis and characterization of this promising, yet under-documented, chemical entity.

Section 1: Predicted Physicochemical Profile

Given the absence of direct experimental data, the following properties are predicted based on the analysis of structurally related 1,2,3-triazole-4-carboxylic acid derivatives. These values should be considered as estimations to guide initial experimental design and will require empirical validation.

| Property | Predicted Value / Characteristic | Rationale & Cited Analogs |

| Molecular Formula | C₅H₇N₃O₂ | Based on chemical structure. |

| Molecular Weight | 141.13 g/mol | Calculated from the molecular formula. |

| Melting Point | 180 - 200 °C (with decomposition) | Related triazole carboxylic acids exhibit melting points in this range. The presence of both a carboxylic acid and a triazole ring suggests strong intermolecular hydrogen bonding, leading to a relatively high melting point.[1] The potential for decarboxylation at elevated temperatures suggests decomposition is likely. |

| Boiling Point | > 350 °C (Predicted, with decomposition) | High polarity and molecular weight suggest a high boiling point. However, thermal decomposition is expected before boiling under atmospheric pressure. |

| Aqueous Solubility | Moderately Soluble | The carboxylic acid group enhances water solubility, especially at neutral to basic pH where it can deprotonate to form a carboxylate salt. The dimethylated triazole ring is relatively polar. Overall solubility will be a balance of these polar features against the compact, somewhat hydrophobic core. |

| pKa | 3.5 - 4.5 | The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent triazole ring. This range is typical for carboxylic acids attached to heterocyclic systems.[2][3][4][5][6] |

Section 2: Proposed Synthetic Pathway & Characterization Workflow

The synthesis of 1,5-disubstituted 1,2,3-triazoles is well-established in the literature. A robust and regioselective method involves the cycloaddition of an azide and an alkyne. For the target molecule, a plausible route involves the reaction of methyl azide with ethyl 2-butynoate, followed by saponification of the resulting ester.

Logical Synthesis Workflow

The diagram below outlines a proposed two-step synthesis. The initial step is a Huisgen 1,3-dipolar cycloaddition, which can be catalyzed to control regioselectivity. The subsequent hydrolysis of the ester is a standard procedure to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Comprehensive Characterization Workflow

Upon successful synthesis, a systematic characterization is essential to confirm the structure and determine its physical properties. The following workflow ensures a thorough and validated analysis.

Caption: Systematic workflow for compound characterization.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide for the empirical determination of the key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental property that provides a preliminary indication of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities typically depress and broaden this range.[7][8]

Methodology:

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[7][9] Any residual solvent can act as an impurity.[10]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Initial Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/minute) to determine an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9] Prepare a new sample and heat at a slow rate (1-2 °C/minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10]

Aqueous Solubility Determination (Isothermal Equilibrium Method)

Causality: Solubility is a critical parameter for any compound intended for biological or formulation studies. This method determines the saturation concentration at a specific temperature, ensuring thermodynamic equilibrium is reached.[11]

Methodology:

-

Preparation: Add an excess amount of the compound to a series of vials containing a known volume of purified water (and other relevant solvents or buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

-

Sampling: Cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any microparticulates.[11]

-

Quantification: Accurately dilute the filtered solution and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound must be used for accurate quantification.[11]

pKa Determination (Potentiometric Titration)

Causality: The pKa value governs the ionization state of the carboxylic acid at different pH values, which profoundly impacts its solubility, permeability, and biological interactions. Potentiometric titration is a direct and reliable method to measure this property.[4]

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent mixture (e.g., water or a co-solvent system like water-methanol).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more precise calculation from the first or second derivative of the curve.

Section 4: Predicted Spectroscopic Signatures

The following are the expected spectroscopic features of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, based on its structure and data from analogous compounds.

NMR Spectroscopy

-

¹H NMR:

-

N-CH₃ (N1-methyl): A singlet expected around δ 4.0-4.3 ppm. The N1-substitution on a triazole ring typically results in a downfield shift for the attached alkyl protons.

-

C-CH₃ (C5-methyl): A singlet expected around δ 2.4-2.7 ppm.

-

COOH: A very broad singlet expected at δ 12-13 ppm or higher. This peak is often concentration-dependent and can exchange with D₂O.[12][13]

-

-

¹³C NMR:

-

C=O (Carboxylic Acid): Expected in the range of δ 165-175 ppm.[12][13]

-

C4 (Triazole): The carbon bearing the carboxyl group is expected around δ 140-145 ppm.

-

C5 (Triazole): The carbon bearing the methyl group is expected around δ 130-135 ppm.

-

N-CH₃: Expected around δ 35-40 ppm.

-

C-CH₃: Expected around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12][14][15][16]

-

C-H Stretch: Sharp peaks around 2900-3000 cm⁻¹ from the methyl groups, often superimposed on the broad O-H band.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹.[14][15]

-

C-N/N=N Stretch (Triazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A moderate band around 1210-1320 cm⁻¹.[14]

Mass Spectrometry

-

Molecular Ion (M⁺): The exact mass should be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₅H₇N₃O₂). The expected m/z for [M+H]⁺ is 142.0611.

-

Fragmentation: Key fragmentation pathways would likely involve:

-

Loss of H₂O (m/z -18)

-

Loss of COOH (m/z -45), leading to a fragment corresponding to the 1,5-dimethyl-1H-1,2,3-triazole cation.

-

Loss of CO₂ (m/z -44) via decarboxylation.

-

References

- Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). Source not specified.

- 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. (2025). Benchchem.

- 1,2,3-Triazole 1H Nuclear Magnetic Resonance (NMR) Spectrum. SpectraBase.

- DETERMINATION OF MELTING POINTS. Source not specified.

- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed.

- Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2025).

- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024).

- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.

- Melting Point Determination. (2012). University of South Alabama.

- Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025). Source not specified.

- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods... (2025). Semantic Scholar.

- IR: carboxylic acids. Source not specified.

- Melting point determin

- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods... (2025).

- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Source not specified.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- Method for determining solubility of a chemical compound. (2005).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Source not specified.

- 6.

- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Deriv

- Mass Spectrometry of Heterocyclic Compounds. DTIC.

- The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

- Solubility & Method for determin

- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source not specified.

- Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. (2021). PubMed.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.

- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH.

- Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2025). Request PDF.

- Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.

- Discovery of Novel 1,2,3-triazole Deriv

- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents... MDPI.

- 1,5-dimethyl-1h-1,2,3-triazole (C4H7N3). PubChemLite.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022). Source not specified.

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Source not specified.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.

- Synthesis and Characterization of 1,2,3- Triazole Derivatives

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. southalabama.edu [southalabama.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug development. The 1,2,3-triazole scaffold is a privileged structure, renowned for its metabolic stability and its capacity for forming diverse molecular interactions.[1][2] This document details the compound's core physicochemical properties, outlines plausible and efficient synthetic pathways grounded in established chemical principles, discusses methods for its structural characterization, and explores its potential applications as a key building block for novel therapeutic agents. Safety, handling, and storage protocols are also rigorously addressed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry.[1][3] Its prominence is largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its near-perfect formation under mild conditions.[4] This heterocyclic core is not merely a passive linker; it is a bioisostere for the amide bond, offering improved metabolic stability and a unique electronic profile. The triazole ring is polar and capable of engaging in hydrogen bonding and dipole-dipole interactions, yet it is generally unreactive under physiological conditions.[2]

Compounds incorporating the 1,2,3-triazole-4-carboxamide moiety, a direct derivative of the topic compound, have demonstrated a vast range of biological activities, including potential as anticancer agents, inhibitors of the Wnt/β-catenin signaling pathway, and antimicrobial agents.[5] Notably, structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[6] This highlights the immense potential of the 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold as a foundational element in the design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The definitive identifier for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Properties

| Property | Value | Source |

|---|---|---|

| Compound Name | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid | - |

| CAS Number | 329064-07-5 | [7] |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

| Synonyms | 1,5-Dimethyl-1,2,3-triazole-4-carboxylic acid |[7] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The causality behind this choice rests on the high efficiency, regioselectivity, and scalability of the CuAAC reaction, which is a cornerstone of modern synthetic chemistry.[3][4]

-

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The reaction between methyl azide (CH₃N₃) and a suitably chosen alkyne, ethyl 2-butynoate, provides the core 1,5-disubstituted triazole ring. The use of a copper(I) catalyst is critical as it ensures the exclusive formation of the 1,5-regioisomer over the 1,4-isomer that forms in purely thermal reactions. This control is paramount for producing a single, well-defined product. The resulting product is the ethyl ester of the target molecule, ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.[8]

-

Step 2: Saponification (Ester Hydrolysis) : The ethyl ester intermediate is then hydrolyzed to the final carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by an acidic workup to protonate the carboxylate salt. This is a robust and high-yielding transformation.

Experimental Workflow: A Representative Protocol

The following protocol is a self-validating system, designed based on extensive literature precedent for similar transformations.[3][9]

Materials: Ethyl 2-butynoate, Sodium Azide, Methyl Iodide, Sodium Ascorbate, Copper(II) Sulfate Pentahydrate, Sodium Hydroxide, Hydrochloric Acid, Solvents (e.g., t-BuOH/H₂O, Methanol).

Procedure:

-

In Situ Generation of Methyl Azide (Caution: Low molecular weight azides are explosive; this should be done in solution and not isolated) : In a well-ventilated fume hood, dissolve sodium azide in a suitable solvent system (e.g., DMSO or DMF). Add methyl iodide and allow to react to form methyl azide in solution.

-

Cycloaddition Reaction : To a solution of ethyl 2-butynoate in a t-BuOH/H₂O (1:1) mixture, add the freshly prepared solution of methyl azide. Add sodium ascorbate followed by copper(II) sulfate pentahydrate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Monitoring and Workup : Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. Purify via column chromatography if necessary.

-

Hydrolysis : Dissolve the purified ester in methanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

Isolation : After cooling, concentrate the mixture to remove methanol. Dilute with water and wash with a nonpolar solvent to remove any unreacted ester. Carefully acidify the aqueous layer with cold hydrochloric acid until the pH is ~2-3, causing the carboxylic acid product to precipitate.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple. Key signals would include two singlets in the aliphatic region, corresponding to the two distinct methyl groups (N-CH₃ and C-CH₃). The chemical shift of the N-methyl group would likely be further downfield than the C-methyl group due to the direct attachment to the electron-withdrawing triazole ring. A broad singlet, highly dependent on solvent and concentration, would be observed for the carboxylic acid proton (-COOH).

-

¹³C NMR : The carbon spectrum would confirm the presence of five distinct carbon atoms: two corresponding to the methyl groups, two for the triazole ring carbons (C4 and C5), and one for the carboxyl carbon (-COOH), which would appear significantly downfield. Spectroscopic studies on similar triazoles show that the chemical shifts of the ring carbons are diagnostic for confirming the substitution pattern.[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₅H₇N₃O₂.

-

Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong absorption for the C=O stretch around 1700 cm⁻¹.

Potential Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a valuable molecular scaffold or building block. Its utility stems from the strategic placement of the carboxylic acid group, which serves as a versatile chemical handle for further modification.

Scaffold for Carboxamide Libraries

The carboxylic acid can be readily converted into a wide array of amides via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the systematic exploration of the chemical space around the triazole core. This strategy has been successfully employed to develop potent PXR antagonists and compounds with antiproliferative activity against cancer cell lines.[5][6]

Bioisosteric Replacement

The 1,5-disubstituted triazole ring can act as a bioisostere of a cis-amide bond or other five-membered aromatic rings, offering a different vector for substituent placement compared to the more common 1,4-isomer. This allows chemists to fine-tune the spatial arrangement of pharmacophoric groups to optimize binding interactions with biological targets like enzymes or receptors.[2]

Caption: Relationship between structural features and applications.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is mandatory when handling any laboratory chemical. Based on safety data for the title compound and structurally related triazole carboxylic acids, the following guidelines must be observed.[7][11]

Table 2: GHS Hazard Information

| Hazard Type | Classification | Precautionary Statements | Source |

|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [7][12][13] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [7][12][13] |

| Respiratory Irritation | Category 3 (STOT SE) | H335: May cause respiratory irritation. |[7][12] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a laboratory coat to prevent skin exposure.[11]

-

Respiratory Protection : Work in a well-ventilated area or a chemical fume hood.[11] If dusts are generated, respiratory protection may be required.

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.[7]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][11]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Conclusion

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 329064-07-5) represents a highly valuable and versatile building block for modern drug discovery. Its synthesis is accessible through robust and regioselective click chemistry methodologies. The presence of a modifiable carboxylic acid handle on a metabolically stable and pharmacologically relevant triazole core makes it an attractive starting point for the development of compound libraries targeting a wide range of diseases. Rigorous adherence to safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising scaffold into their research and development programs.

References

- Fisher Scientific. (2023, September 5).

- Sigma-Aldrich. 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid.

- Thermo Fisher Scientific. (2010, December 29).

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. (2023, May 6).

- Smolecule. (2023, August 15). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.

- Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.

- PubChem.

- PubChem. 1,2,3-Triazole-4-carboxylic acid.

- Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.

- Sigma-Aldrich. 1H-1,2,3-Triazole-4-carboxylic acid.

- Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.

- National Institutes of Health (PMC). (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ChemSynthesis.

- ChemBK. (2024, April 9). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID.

- VIBGYOR ePress. (2016, May 12). [1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment.

- ResearchGate. Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold.

- Google Patents. (2021).

- ISRES. synthesis of 1,2,4 triazole compounds.

- BOC Sciences. 4-methyl-1H-1,2,3-triazole-5-carboxylic acid - CAS 89166-02-9.

- ChemSynthesis. Synthesis and properties of 1,2,3-Triazoles.

- National Institutes of Health (PMC).

- SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-.

- ResearchGate. (2011). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.

- MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 10. vibgyorpublishers.org [vibgyorpublishers.org]

- 11. fishersci.de [fishersci.de]

- 12. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds, particularly 1,2,3-triazoles, represent a cornerstone of molecular design.[1][2] Their utility as pharmacophores, bioisosteres, and versatile chemical linkers is well-documented.[1][3][4] The specific regioisomer, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, presents a unique scaffold for further synthetic elaboration. Its precise and unequivocal structure determination is not merely an academic exercise; it is the foundational bedrock upon which all subsequent research—be it biological screening, formulation, or mechanistic studies—is built. An error in isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this target compound. It moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow, ensuring that the final structural assignment is robust, self-validating, and beyond reproach.

Context: Plausible Synthetic Origin and Isomeric Considerations

The target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, is most commonly synthesized via a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[3][5] Specifically, the reaction would likely involve an azide (e.g., methyl azide) and a suitably activated alkyne (e.g., ethyl 2-butynoate), followed by saponification. A critical challenge in triazole synthesis is regioselectivity. The reaction could potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. Therefore, the analytical workflow must be designed not only to confirm the presence of a dimethyl-triazole-carboxylic acid structure but to definitively prove the 1,5-substitution pattern.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel chemical entity. A synergistic approach, where the outputs of multiple orthogonal techniques are integrated, provides the highest level of confidence. This guide will detail the roles of Mass Spectrometry, Infrared Spectroscopy, and, most critically, a suite of Nuclear Magnetic Resonance experiments.

Caption: Workflow for unambiguous structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Principle & Expertise: Mass Spectrometry (MS) provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula. For polar, non-volatile molecules like our target, Electrospray Ionization (ESI) is the technique of choice. It gently transfers ions from solution into the gas phase, minimizing fragmentation and typically showing a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Data for C₅H₇N₃O₂:

-

Molecular Weight: 141.13 g/mol

-

Exact Mass: 141.0538

-

High-Resolution MS (HRMS):

-

[M+H]⁺: Expected m/z = 142.0611

-

[M-H]⁻: Expected m/z = 140.0466

-

| Ion | Calculated Exact Mass |

| [C₅H₇N₃O₂ + H]⁺ | 142.0611 |

| [C₅H₇N₃O₂ - H]⁻ | 140.0466 |

| [C₅H₇N₃O₂ + Na]⁺ | 164.0430 |

| Caption: Predicted m/z values for HRMS analysis. |

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. A scan range of m/z 50-500 is typically sufficient.

-

Validation: The observation of an ion with an m/z value matching the calculated exact mass to within 5 ppm error provides strong evidence for the proposed elemental formula.

Trustworthiness: High-resolution mass spectrometry is a self-validating technique. The high precision of the mass measurement severely constrains the number of possible elemental formulas, often leaving C₅H₇N₃O₂ as the only logical possibility for the observed mass.

Infrared Spectroscopy: A Functional Group Fingerprint

Principle & Expertise: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid check of the key structural components.[6] For our target, the most informative signals will be from the carboxylic acid moiety.[3][5][7]

Expected Data:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (~2950-2990 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

-

Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring typically appear in the 1400-1650 cm⁻¹ region.[3][5]

Experimental Protocol (ATR-IR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the characteristic absorption bands.

Trustworthiness: The simultaneous observation of the broad O-H stretch and the strong C=O stretch is definitive evidence for the presence of a carboxylic acid functional group, validating a key piece of the proposed structure.

Nuclear Magnetic Resonance: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow us to map the complete carbon-hydrogen framework and, crucially, establish the connectivity that defines the 1,5-regioisomer.[1][8]

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their relative numbers, and their electronic environments.

Expected Data (in DMSO-d₆):

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm). Its broadness is due to chemical exchange. In DMSO, this proton is readily observable.

-

N-CH₃ Protons (N1-Methyl): A sharp singlet at ~4.0-4.3 ppm. The attachment to a nitrogen within the aromatic triazole ring deshields these protons.

-

C-CH₃ Protons (C5-Methyl): A sharp singlet at ~2.4-2.7 ppm. This methyl group is attached to a carbon of the triazole ring and is less deshielded than the N-methyl group.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal as it solubilizes the acid and allows observation of the COOH proton).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum using standard parameters. A 90° pulse and a relaxation delay of 1-2 seconds are typical.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR & DEPT-135 Spectroscopy

Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C4 and C5) are absent in a DEPT-135 spectrum.

Expected Data (in DMSO-d₆):

-

C=O (Carboxyl Carbon): ~160-165 ppm.

-

C4 (Triazole Quaternary): ~140-145 ppm.

-

C5 (Triazole Quaternary): ~148-155 ppm. The carbon bearing the methyl group.

-

N-CH₃ (N1-Methyl Carbon): ~35-40 ppm.

-

C-CH₃ (C5-Methyl Carbon): ~10-15 ppm.

| Predicted ¹³C Shift (ppm) | Carbon Assignment | DEPT-135 Signal |

| ~162 | C=O | Absent |

| ~152 | C5 | Absent |

| ~142 | C4 | Absent |

| ~36 | N1-CH₃ | Positive |

| ~12 | C5-CH₃ | Positive |

| Caption: Predicted ¹³C NMR and DEPT-135 data. |

2D NMR: Unambiguous Isomer Confirmation

While 1D NMR suggests the presence of the correct pieces, 2D NMR connects them. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle of regiochemistry. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key 2D HMBC correlations confirming the 1,5-substitution pattern.

Authoritative Interpretation:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is run first to definitively link each proton signal to its directly attached carbon. It will show a correlation between the N-CH₃ protons (~4.1 ppm) and the N-CH₃ carbon (~36 ppm), and another between the C-CH₃ protons (~2.5 ppm) and the C-CH₃ carbon (~12 ppm).

-

HMBC - The Decisive Experiment:

-

CRITICAL CORRELATION: The protons of the N1-methyl group (~4.1 ppm) should show a 3-bond correlation (³J) to the C5 carbon (~152 ppm). This correlation is only possible in the 1,5-isomer. In the alternative 1,4-isomer, the N1-methyl group would be too far away from the C5-methyl group's carbon.

-

Supporting Correlations: The protons of the C5-methyl group (~2.5 ppm) will show correlations to both the C5 carbon (²J) and the C4 carbon (²J).

-

Trustworthiness: The observation of the ³J correlation between the N1-methyl protons and the C5 carbon is irrefutable proof of the 1,5-substitution pattern. This single data point, backed by the full assignment from the other NMR experiments, provides an unshakeable foundation for the final structure.

Final Data Synthesis and Conclusion

The structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is confirmed by the convergence of evidence from multiple orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry confirms the elemental formula is C₅H₇N₃O₂.

-

Infrared Spectroscopy identifies the characteristic vibrations of a carboxylic acid functional group.

-

¹H and ¹³C NMR Spectroscopy show the correct number and type of proton and carbon environments, consistent with the proposed structure.

-

2D HMBC Spectroscopy provides the decisive evidence for the 1,5-regioisomeric substitution pattern through the observation of a key long-range correlation between the N1-methyl protons and the C5 carbon.

This systematic and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid analytical foundation for any researcher in the fields of chemistry, biology, and materials science working with this important heterocyclic building block.

References

-

Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 33(5), 2349-2357. Available at: [Link]

-

Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. ResearchGate. Available at: [Link]

-

Ballesteros-Garrido, R., et al. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. RSC Advances. Available at: [Link]

-

Galyametdinova, I. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal. Available at: [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. Wiley. Available at: [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 2-(2,4-dinitrophenyl)-2,5-dihydro-5,5-dimethyl-. Wiley. Available at: [Link]

-